2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)-
Description
The compound 2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- (hereafter referred to as Compound A) is a heterocyclic derivative featuring a pyrrolidinedione core fused with a benzoxazolyl moiety and a 4-morpholinylmethyl substituent. This structure confers unique physicochemical properties, making it a candidate for applications in polymer chemistry and enzyme-responsive drug delivery systems.
Properties
CAS No. |
81282-54-4 |
|---|---|
Molecular Formula |
C16H17N3O5 |
Molecular Weight |
331.32 g/mol |
IUPAC Name |
1-[3-(morpholin-4-ylmethyl)-2-oxo-1,3-benzoxazol-5-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H17N3O5/c20-14-3-4-15(21)19(14)11-1-2-13-12(9-11)18(16(22)24-13)10-17-5-7-23-8-6-17/h1-2,9H,3-8,10H2 |
InChI Key |
HWELZVAKHIRUCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC3=C(C=C2)OC(=O)N3CN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzoxazole ring, followed by the introduction of the morpholine group and the pyrrolidinedione core. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters for large-scale synthesis .
Chemical Reactions Analysis
2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Compound A is compared to 1-{[(2S)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]oxy}-2,5-pyrrolidinedione (Compound 2 from ), a norbornene-derived pyrrolidinedione used in block-copolymer synthesis for micellar nanoparticles. Below is a detailed analysis:
Biological Activity
2,5-Pyrrolidinedione, 1-(2,3-dihydro-3-(4-morpholinylmethyl)-2-oxo-5-benzoxazolyl)- is a complex organic compound with the molecular formula C19H20N2O4. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. Its unique structural features, including a pyrrolidinedione core and substituents such as morpholine and benzoxazole, contribute to its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that derivatives of 2,5-Pyrrolidinedione exhibit significant activities such as:
- Enzyme Inhibition : Compounds related to 2,5-Pyrrolidinedione have shown inhibitory effects on enzymes like tyrosinase. For example, a derivative demonstrated an inhibition rate of 83.87% at a concentration of 20 μM against mushroom tyrosinase, with an IC50 value of 2.23 ± 0.44 μM, indicating strong binding affinity .
- Antimicrobial Properties : Some derivatives have displayed notable antimicrobial activity, making them candidates for further pharmacological studies.
- Anticancer Potential : Certain structural analogs are being explored for their potential anticancer properties due to their ability to induce apoptosis in cancer cells.
Comparative Biological Activity
The following table summarizes the biological activities of different compounds related to 2,5-Pyrrolidinedione:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 2,5-Pyrrolidinedione, 1-(1-naphthalenylcarbonyl)oxy | Similar core structure with different substituents | Antimicrobial activity |
| 2,5-Pyrrolidinedione, 1-(3-naphthalenylcarbonyl)oxy | Variation in naphthalene positioning | Potential anticancer properties |
| 2,5-Pyrrolidinedione, 1-(4-naphthalenylcarbonyl)oxy | Different naphthalene substitution | Unique chemical reactivity |
Synthesis and Activity Studies
Research has focused on synthesizing various derivatives of the pyrrolidinedione structure to enhance biological activity. For instance:
- A study synthesized hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives and evaluated their tyrosinase inhibitory activity. The most potent compound exhibited an IC50 value significantly lower than that of known inhibitors .
Interaction Studies
Understanding the interaction between these compounds and biological targets is crucial for elucidating their pharmacodynamics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
